Product packaging for DDT-2,3-dihydrodiol(Cat. No.:)

DDT-2,3-dihydrodiol

Cat. No.: B1236495
M. Wt: 388.5 g/mol
InChI Key: GSABQSGIWIDCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DDT-2,3-dihydrodiol is a bacterial metabolic intermediate implicated in the aerobic breakdown of the persistent environmental pollutant DDT. This compound is formed via the initial oxidative attack of a dioxygenase enzyme, which inserts molecular oxygen into the 2,3-positions of the aromatic ring structure . This enzymatic dihydroxylation is a crucial first step in the microbial degradation pathway of various recalcitrant chlorinated hydrocarbons . As a chiral cis-dihydrodiol, it serves as a valuable reference standard for researchers studying the specific metabolic fate of DDT and related compounds in microbial systems . Its primary research applications include environmental bioremediation studies, where it is used to elucidate and validate catabolic pathways, as well as enzymology research focused on the catalytic mechanisms of Rieske non-heme iron dioxygenases . The formation of this dihydrodiol represents a key detoxification route, as its subsequent breakdown can lead to the formation of less chlorinated, and ultimately, non-toxic end products . This product is intended for use in analytical and laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Cl5O2 B1236495 DDT-2,3-dihydrodiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11Cl5O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]cyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C14H11Cl5O2/c15-8-3-1-7(2-4-8)11(14(17,18)19)9-5-6-10(16)13(21)12(9)20/h1-6,11-13,20-21H

InChI Key

GSABQSGIWIDCHM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Mechanistic Elucidation of Ddt 2,3 Dihydrodiol Formation

Aerobic Biotransformation of DDT: The Initial Dioxygenation Step

The aerobic degradation of DDT is initiated by a dioxygenase-catalyzed reaction that incorporates both atoms of molecular oxygen into one of the aromatic rings of the DDT molecule. asm.orgresearchgate.netresearchgate.net This enzymatic attack leads to the formation of a transient and unstable intermediate, a cis-dihydrodiol. asm.orgresearchgate.net

The key enzymes responsible for the initial dioxygenation of DDT are biphenyl (B1667301) dioxygenases (BPDOs) and other related aromatic ring-hydroxylating dioxygenases. nih.govosti.govfrontiersin.org These multi-component enzymes are typically involved in the degradation of biphenyl and polychlorinated biphenyls (PCBs) but exhibit a broad substrate specificity that includes DDT. nih.govosti.govfrontiersin.org

Biphenyl dioxygenases consist of a terminal dioxygenase component, which contains a large (BphA) and a small (BphE) subunit, and an electron transfer chain. frontiersin.org The terminal dioxygenase is the component that directly interacts with the DDT molecule and catalyzes the insertion of molecular oxygen. frontiersin.org The efficiency of DDT transformation can vary between different biphenyl dioxygenases, as seen in studies comparing enzymes from different bacterial strains. For example, an engineered biphenyl dioxygenase, BphAEII9, demonstrated more efficient transformation of DDT compared to its parent enzymes. nih.govosti.gov

The hydroxylation of the DDT molecule by dioxygenases exhibits specific regioselectivity and stereochemistry. The enzymatic attack predominantly occurs at the ortho and meta positions of one of the chlorophenyl rings, leading to the formation of a cis-2,3-dihydro-2,3-dihydroxy-DDT, also known as DDT-2,3-dihydrodiol. asm.orgresearchgate.net This specific placement of hydroxyl groups is a hallmark of dioxygenase activity on aromatic substrates. The formation of a cis-dihydrodiol is a key stereochemical feature of this reaction. researchgate.net

Enzyme Systems: Biphenyl Dioxygenases and Related Oxygenases

Instability and Transient Nature of this compound

This compound is an unstable and transient intermediate in the aerobic degradation pathway of DDT. asm.orgresearchgate.net It is readily converted to the more stable 2,3-dihydroxy-DDT by the action of a dehydrogenase enzyme. researchgate.netresearchgate.net Under weakly acidic conditions (pH < 7.0), the dihydrodiol can also spontaneously dehydrate to form hydroxylated DDT compounds. asm.orgresearchgate.net This inherent instability means that this compound does not typically accumulate in significant quantities during DDT biodegradation but rather serves as a fleeting intermediate that is quickly transformed in the subsequent steps of the degradation pathway. asm.orgresearchgate.net

Chemical Transformations: Dehydration Reactions

This compound is a relatively unstable intermediate that readily undergoes dehydration, a chemical reaction involving the loss of a water molecule. nih.govasm.org This transformation is particularly characteristic under acidic conditions. nih.govoup.com The acid-catalyzed dehydration of the dihydrodiol leads to the formation of phenolic derivatives. nih.govresearchgate.net

Studies on the degradation of DDT and related compounds like DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) have provided indirect but strong evidence for this dehydration process. asm.org When culture supernatants containing the dihydrodiol intermediate are acidified prior to extraction, the dihydrodiol itself is not recovered. Instead, two different monohydroxylated isomers of the parent compound are detected. asm.orgoup.com For instance, the dehydration of a hypothetical DDD-dihydrodiol (a related compound) yields both meta- and ortho-substituted monohydroxy-DDD intermediates. oup.com This phenomenon, first observed in studies of toluene (B28343) metabolism, is a hallmark of the breakdown of dihydrodiol intermediates formed from aromatic compounds. oup.com

The dehydration can also be induced by heat, such as that encountered during gas chromatography analysis, which can lead to the breakdown of the dihydrodiol into its corresponding monohydroxy isomers. oup.com This instability underscores the transient nature of this compound in these metabolic pathways. The formation of these hydroxylated products further confirms the initial dioxygenase attack on the aromatic ring of the DDT molecule. asm.org

Table 2: Dehydration of Dihydrodiol Intermediates

Parent Compound Intermediate Condition Products Significance
DDTThis compoundAcid-catalyzedMonohydroxy-DDT isomersConfirms the presence of the unstable dihydrodiol intermediate. nih.govasm.org
DDDDDD-dihydrodiolAcid-catalyzedmeta- and ortho-substituted monohydroxy-DDDProvides an analogous example of dihydrodiol dehydration. oup.com
DDEDDE-2,3-dihydrodiolAcidic conditionsTwo different monohydroxy-DDE isomersDemonstrates a common transformation pathway for chlorinated aromatic dihydrodiols. asm.org

Subsequent Catabolism and Downstream Metabolite Formation from Ddt 2,3 Dihydrodiol

Ring Fission Mechanisms: Meta-Cleavage Pathway

The catabolism of DDT-2,3-dihydrodiol predominantly proceeds through a meta-cleavage pathway. asm.orgresearchgate.netsemanticscholar.org This mechanism involves the enzymatic cleavage of the aromatic ring at a position adjacent to the two hydroxyl groups.

Following its formation, cis-2,3-dihydrodiol DDT is acted upon by the enzyme cis-2,3-dihydrodiol DDT dehydrogenase. researchgate.net This enzymatic step results in the formation of 2,3-dihydroxy-DDT. researchgate.netasm.orgresearchgate.net This catechol-like intermediate is the substrate for ring cleavage. The presence of 2,3-dihydroxy-DDT has been identified in degradation studies with various bacteria, including Pseudomonas sp. and Alcaligenes eutrophus A5. researchgate.netnih.gov

The subsequent step is the aromatic ring cleavage of 2,3-dihydroxy-DDT, a reaction catalyzed by a dioxygenase. asm.orgsemanticscholar.org This meta-cleavage event leads to the formation of a yellow-colored ring-fission product. asm.orgsemanticscholar.org In the case of DDT degradation, this product has been identified as 6-oxo-2-hydroxy-7-(4′-chlorophenyl)-3,8,8,8-tetrachloroocta-2Z, 4Z-dienoate. researchgate.net This cleavage is a hallmark of the meta-cleavage pathway for aromatic compounds and has been observed in supernatants of bacterial cultures degrading DDT. asm.org

The aerobic degradation pathway of DDT is not solely reliant on dioxygenases. A cascade of other enzymes, including dihydrodiol dehydrogenases and hydrolases, is essential for the complete breakdown of the molecule. researchgate.netnih.gov

As mentioned, cis-2,3-dihydrodiol DDT dehydrogenase is crucial for converting the initial dihydrodiol to 2,3-dihydroxy-DDT. researchgate.netethz.ch Following ring cleavage, hydrolases play a significant role in further metabolizing the resulting aliphatic acid. researchgate.netnih.gov For instance, a hydrolase acts on the meta-cleavage product to form subsequent intermediates. researchgate.net This enzymatic hydrolysis can lead to the formation of compounds like 4-chlorobenzaldehyde (B46862). researchgate.netnih.gov The coordinated action of these enzymes ensures the progressive breakdown of the complex DDT molecule into simpler, less toxic compounds.

Formation of 2,3-Dihydroxy-DDT and Subsequent Aromatic Ring Cleavage Products

Terminal Metabolites of the Aerobic Pathway Initiated by this compound (e.g., 4-chlorobenzoic acid)

The aerobic degradation pathway initiated by the formation of this compound ultimately leads to the formation of more stable, less chlorinated metabolites. A key terminal metabolite frequently identified in these pathways is 4-chlorobenzoic acid (4-CBA). researchgate.netasm.orgresearchgate.netnih.govtandfonline.comjbarbiomed.com The formation of 4-CBA from DDT has been documented in studies involving various microorganisms, such as Alcaligenes eutrophus A5 and Pseudomonas species. researchgate.netnih.govtandfonline.com

The pathway from the meta-cleavage product to 4-CBA involves several enzymatic steps. researchgate.netasm.org For example, 6-oxo-2-hydroxy-7-(4′-chlorophenyl)-3,8,8,8-tetrachloroocta-2Z, 4Z-dienoate is further converted, eventually yielding 4-chlorobenzoate. researchgate.net In some pathways, intermediates such as 4-chlorobenzaldehyde and 4-chlorobenzyl alcohol have also been detected. nih.gov Ultimately, 4-chlorobenzoic acid can be further mineralized, in some cases entering central metabolic pathways like the citric acid cycle after being converted to intermediates like 4-hydroxybenzoate. researchgate.net

Comparative Analysis of Aerobic DDT Degradation Pathways

While the meta-cleavage pathway starting from this compound is a prominent route for aerobic DDT degradation, it's important to note that other aerobic pathways exist. tandfonline.compjoes.com Some degradation pathways may proceed through different initial steps or involve alternative intermediates.

For instance, some fungi utilize pathways that involve hydroxylation and the formation of metabolites like 4,4-dichlorobenzophenone (DBP) and 4,4-dichlorobenzhydrol (DBH) before ring cleavage. nih.gov In contrast, the bacterial pathways discussed here directly target the aromatic ring for dioxygenation. researchgate.netasm.orgtandfonline.com

It is also noteworthy that aerobic and anaerobic degradation pathways for DDT are fundamentally different. Anaerobic pathways typically involve reductive dechlorination of the trichloroethane group to form DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) or dehydrochlorination to form DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) as initial steps, rather than the ring oxidation seen in aerobic pathways. tandfonline.comnih.gov

Factors Modulating the Biotransformation of Ddt to Ddt 2,3 Dihydrodiol

Environmental Parameters Influencing Microbial Activity (e.g., Oxygen Availability, pH, Substrate Concentration)

The enzymatic activity of microorganisms responsible for the initial oxygenation of the DDT molecule is highly sensitive to the surrounding environmental conditions. Key parameters such as oxygen availability, pH, and the concentration of DDT itself play a pivotal role in the efficiency of this biotransformation.

Oxygen Availability: The formation of DDT-2,3-dihydrodiol is an aerobic process, fundamentally dependent on the presence of molecular oxygen. dergipark.org.trwseas.com The dioxygenase enzymes that initiate the attack on the aromatic ring of DDT require oxygen as a co-substrate. dergipark.org.trresearchgate.net Studies have demonstrated a positive correlation between oxygen concentration and the degradation of DDT. For instance, research on the use of laccase, an enzyme produced by white rot fungi, for DDT remediation showed that the degradation of DDT was significantly higher under an oxygen atmosphere compared to a nitrogen atmosphere. nih.govresearchgate.net Specifically, the residue of DDTs in soil under an oxygen atmosphere decreased by 28.1% more than under a nitrogen atmosphere after a 25-day incubation period. nih.govresearchgate.net Similarly, non-flooded (higher oxygen) soil conditions resulted in a 16.7% greater decline in DDT residues compared to flooded (lower oxygen) conditions, further highlighting the critical role of oxygen in the degradation process. nih.govresearchgate.netnih.gov Aerobic degradation pathways, which include the formation of the dihydrodiol intermediate, are thus favored in well-aerated soils and aquatic environments. wseas.comnih.gov

pH: The pH of the soil or medium directly influences microbial growth and the catalytic activity of their enzymes. mdpi.comscialert.net Different microorganisms exhibit optimal DDT degradation capabilities within specific pH ranges. For example, the bacterium Arthrobacter globiformis DC-1 shows optimal growth and DDT degradation at a pH of 7.0-7.5. mdpi.comresearchgate.net Conversely, the enzymatic activity of laccase from white rot fungi demonstrates higher efficiency in acidic conditions, with lower DDT residues observed in the pH range of 2.5-4.5. nih.govnih.govresearchgate.net This indicates that the optimal pH for the biotransformation of DDT to its dihydrodiol derivative can vary significantly depending on the specific microbial species or enzyme system involved. scialert.net

Substrate Concentration: The initial concentration of DDT can have a dual effect on microbial degradation. While a certain concentration is necessary to induce the production of degradative enzymes, excessively high concentrations can be toxic to the microorganisms, thereby inhibiting the biotransformation process. mdpi.comscialert.net For instance, the A. globiformis DC-1 strain displayed maximum DDT degradation at a concentration of 10 mg/L, with inhibitory effects observed at higher concentrations of 20 and 30 mg/L. mdpi.comresearchgate.net This suggests that there is a threshold concentration above which the microbial degradation of DDT becomes less efficient. mdpi.com Some studies have noted that very low concentrations of a pollutant might not be sufficient to trigger enzyme induction in some microbes. scialert.net However, other research has identified bacteria capable of degrading DDT at extremely low levels, suggesting this is not a universal limitation. tandfonline.com

Table 1: Influence of Environmental Parameters on DDT Degradation

ParameterOrganism/EnzymeOptimal ConditionFindingSource
Oxygen Laccase (from white rot fungi)High Oxygen (Non-flooded)Degradation was 28.1% higher in an oxygen atmosphere vs. nitrogen. Non-flooded soil saw 16.7% more reduction than flooded. nih.govresearchgate.netnih.gov
pH Arthrobacter globiformis DC-17.0 - 7.5Mesophilic temperatures (25–30 °C) and a pH of 7–7.5 were the most suitable conditions for growth and biodegradation. mdpi.comresearchgate.net
pH Laccase (from white rot fungi)2.5 - 4.5Residues of DDTs in soils treated with laccase were lower in the acidic pH range. nih.govnih.gov
Substrate Concentration Arthrobacter globiformis DC-110 mg/LMaximum degradation was observed at 10 mg/L; higher concentrations (20-30 mg/L) showed inhibitory effects. mdpi.comresearchgate.net

Role of Microbial Communities and Consortia

The biotransformation of complex organic molecules like DDT is often more efficiently carried out by a community of microorganisms rather than a single species. nih.gov Microbial consortia, which can be composed of various bacteria, fungi, and other microorganisms, can perform a more complete degradation of DDT through synergistic actions. nih.govnih.gov

Different members of the consortium can carry out different steps in the degradation pathway. For instance, fungi may initiate the primary breakdown of DDT, with the resulting intermediate metabolites then being utilized and further degraded by bacteria. nih.gov This metabolic cooperation allows for the complete mineralization of the pollutant, a process that is often difficult for a single microbial strain to achieve. nih.gov A defined microbial consortium isolated from DDT-contaminated soil was able to degrade up to 98% of 35 ppm of DDT within 72 hours. scialert.net

The synergistic interaction between the brown-rot fungus Fomitopsis pinicola and the bacterium Ralstonia pickettii has been shown to significantly enhance DDT degradation. nih.govnih.gov The consortium degraded DDT more effectively than the individual microorganisms, demonstrating the power of combined metabolic capabilities. nih.gov Similarly, a consortium of Pleurotus ostreatus and Pseudomonas aeruginosa also showed high efficiency in DDT degradation. nih.gov These consortia often exhibit greater resilience and adaptability to fluctuating environmental conditions compared to single-strain cultures. researchgate.netnih.govnih.gov

Table 2: Examples of Microbial Consortia in DDT Degradation

Microbial ConsortiumDegradation EfficiencyTimeframeKey ObservationSource
Fomitopsis pinicola and Ralstonia pickettii61%7 daysThe consortium was more effective than individual strains (31-42% degradation). nih.gov
Bacillus subtilis and Fomitopsis pinicola86%7 daysDemonstrated high degradation efficiency at 30 °C. nih.gov
Pleurotus ostreatus and Pseudomonas aeruginosa86%Not SpecifiedShowed similar high efficiency to the Bacillus/Fomitopsis consortium. nih.gov
Defined consortium from contaminated soil98% (of 35 ppm)72 hoursDemonstrates the potential of naturally occurring microbial communities. scialert.net

Substrate Structural Influences on Dioxygenase Activity (e.g., DDT Isomers)

The precise structure of the DDT molecule, including the position of its chlorine atoms, influences the ability of dioxygenase enzymes to initiate the aerobic degradation process. Technical grade DDT is a mixture of isomers, primarily p,p'-DDT (around 77%) and o,p'-DDT (around 15%). mdpi.com

Dioxygenase enzymes, often induced by other aromatic compounds like biphenyl (B1667301), are responsible for the initial oxidation of the DDT aromatic ring to form the dihydrodiol derivative. researchgate.nettandfonline.comresearchgate.net This is a critical rate-limiting step in the aerobic pathway. tandfonline.com Bacteria capable of degrading chlorobiphenyls have been shown to attack DDT under aerobic conditions. tandfonline.com For example, Alcaligenes eutrophus A5 (now known as Ralstonia eutropha) can metabolize both o,p'- and p,p'-DDT isomers. tandfonline.comresearchgate.netoup.com The proposed mechanism involves the oxidation of DDT by a dioxygenase to yield a dihydrodiol-DDT derivative, which then undergoes meta-cleavage, eventually leading to the formation of 4-chlorobenzoic acid. researchgate.nettandfonline.comresearchgate.netresearchgate.net

The transformation of different isomers can proceed at different rates and may involve slightly different enzymatic specificities. tandfonline.com The presence of chlorine substituents is a key factor in the molecule's persistence. tandfonline.com The ability of certain dioxygenases to attack the chlorinated aromatic rings of both major DDT isomers is a significant finding for bioremediation, as it opens a pathway for the breakdown of the parent compound before it can be converted to the even more persistent metabolite DDE under certain conditions. tandfonline.comoup.com

Advanced Methodologies for Studying Ddt 2,3 Dihydrodiol Biotransformation

Microbial Isolation and Enrichment Techniques

The initial step in studying the biotransformation of DDT often involves the isolation of microorganisms with the capacity to degrade it. academicjournals.org Enrichment culture is a fundamental technique where soil or sediment samples from contaminated sites are cultured in a minimal medium with DDT as the sole carbon source. mdpi.comnih.gov This selective pressure encourages the growth of DDT-metabolizing microbes.

Researchers have successfully isolated various bacterial strains from DDT-contaminated agricultural soil and other environments using this method. academicjournals.orgmdpi.com For instance, a bacterial strain identified as Arthrobacter globiformis DC-1 was isolated from contaminated soil and demonstrated the ability to use DDT as its sole carbon and energy source. mdpi.com Similarly, Streptomyces sp. strain D3, isolated from enrichment microcosms, showed a significant DDT degradation rate. nih.gov

The process often involves a gradual acclimatization of the microbial consortia to increasing concentrations of DDT. mdpi.com Following enrichment, individual colonies are isolated on agar (B569324) plates and screened for their DDT-degrading capabilities. mdpi.com Interestingly, studies have shown that culture-independent methods, such as high-throughput sequencing, can reveal a different and often more diverse microbial community than traditional culture-dependent techniques, suggesting that a combined approach may be more effective for identifying potent degraders. nih.gov

Table 1: Examples of Bacterial Strains Isolated for DDT Degradation Studies

Strain NameSource of IsolationKey Findings
Arthrobacter globiformis DC-1DDT-contaminated agricultural soilDegraded 76.3% of DDT at 10 mg/L within one day. mdpi.com
Streptomyces sp. D3Enrichment microcosmsDegraded 77% of DDT at 20 mg/L after 7 days of incubation. nih.gov
Pseudomonas speciesEnrichment microcosmsFrequently isolated strains with DDT degradation potential. nih.gov
Bacillus, Staphylococcus, StenotrophomonasCultivated and uncultivated soilsDegraded DDT to DDD. academicjournals.org
Ochrobactrum sp. DDT-2DDT-contaminated soilCapable of using DDT as the sole carbon and energy source. researchgate.net

Analytical Chemistry Techniques for Metabolite Identification and Quantification

Once microorganisms are isolated, analytical chemistry techniques are employed to identify and quantify the metabolites produced during DDT biotransformation, including the transient intermediate DDT-2,3-dihydrodiol.

Chromatographic Separations (e.g., Gas Chromatography-Mass Spectrometry, Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are pivotal for separating DDT and its metabolites from complex environmental or culture samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like DDT and its metabolites. icho.edu.plresearchgate.net It is widely used to identify and quantify these compounds in bacterial cultures and environmental matrices. icho.edu.plum.edu.mt For instance, GC-MS has been used to identify DDT metabolites in bacterial cultures where DDT was the sole carbon source. icho.edu.pl The technique allows for the identification of intermediates based on their mass spectra. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly for less volatile or thermally labile compounds. bioline.org.brnih.gov Reverse-Phase HPLC (RP-HPLC) has been successfully used for the excellent chromatographic separation of DDT and its various metabolites. bioline.org.br HPLC can be coupled with a UV-Visible detector for quantification. bioline.org.br

Thin-Layer Chromatography (TLC) , in conjunction with other methods, has been part of systems devised for the separation and quantitation of DDT and its metabolites. oup.com

Table 2: Chromatographic Methods Used in DDT Metabolite Analysis

TechniqueApplicationFindings
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of DDT and its metabolites in various matrices. um.edu.mtfao.orgIdentified two hydroxy-DDT intermediates, suggesting the formation of a 2,3-dihydrodiol-DDT intermediate. asm.org Confirmed the presence of DDT, DDD, and DDE in samples. researchgate.net
High-Performance Liquid Chromatography (HPLC)Separation and quantification of DDT and its metabolites. bioline.org.brAchieved excellent separation of pesticides with recoveries ranging from 84-91%. bioline.org.br Used for the enrichment and determination of DDT and its metabolites. nih.gov
Thin-Layer Chromatography (TLC)Part of a combined system for separation and quantitation. oup.comUsed in conjunction with GC and infrared spectrophotometry for comprehensive analysis. oup.com

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods provide detailed structural information about the isolated metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the precise structure of metabolites. For example, ¹H-NMR was used to indicate the cis-relative stereochemistry of this compound, which was identified as a transient intermediate during the transformation of DDT by Alcaligenes eutrophus A5. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to monitor the degradation process and detect certain types of metabolites. The appearance of a yellow intermediate with a specific absorbance peak under basic conditions can indicate a meta-ring-cleavage product, a key step in the aerobic degradation pathway of aromatic compounds. asm.org For example, a yellow metabolite absorbing light at 399 nm under basic conditions was observed during the degradation of DDE, consistent with the meta-cleavage of dihydroxy-DDE. asm.org

Molecular Biological Approaches in Enzyme and Gene Characterization

To understand the biological basis of DDT degradation, molecular techniques are used to identify and characterize the specific genes and enzymes responsible for the biotransformation.

Gene Cloning and Expression of Dioxygenases

Dioxygenase enzymes are crucial in the initial aerobic attack on the aromatic rings of DDT. researchgate.netresearchgate.net

Gene Cloning and Expression: The genes encoding these dioxygenases can be cloned and expressed in a host organism, such as E. coli, to study their function. nih.gov For example, genes encoding the alpha and beta subunits of a terminal dioxygenase from Mycobacterium vanbaalenii PYR-1 were cloned and sequenced. nih.gov The expressed enzyme showed activity against various polycyclic aromatic hydrocarbons, which are structurally related to DDT. nih.gov While direct cloning of a DDT-specific dioxygenase is a primary goal, studies on analogous enzymes provide significant insights. For instance, the cloning and expression of genes for 2,3-dihydroxybiphenyl 1,2-dioxygenase from Rhodococcus erythropolis TA421 have been performed to understand the degradation of polychlorinated biphenyls (PCBs), which share structural similarities with DDT. asm.org

Environmental and Remediation Implications of Ddt 2,3 Dihydrodiol Pathways

Contribution to Natural Attenuation of DDT in Contaminated Environments

Natural attenuation relies on natural processes to reduce the concentration, toxicity, and mobility of contaminants. The microbial conversion of DDT to DDT-2,3-dihydrodiol is a key initial reaction in the aerobic breakdown of this pesticide, contributing to its natural attenuation in soil and water. researchgate.netnih.govtandfonline.comnih.gov

Under aerobic conditions, certain microorganisms can initiate the degradation of DDT by attacking the aromatic ring structure through an oxygenation reaction to form cis-2,3-dihydrodiol DDT. researchgate.netdergipark.org.tr This process is often carried out by bacteria possessing dioxygenase enzymes. researchgate.netdergipark.org.trresearchgate.net For instance, Alcaligenes eutrophus A5 has been shown to oxidize DDT at the ortho and meta positions to form a 2,3-dihydrodiol-DDT intermediate. asm.orgnii.ac.jp This transformation is significant because it represents a shift from the more common reductive dechlorination pathway that produces DDD and DDE under anaerobic conditions. researchgate.nettandfonline.comdergipark.org.tr

The formation of this compound is a crucial step that leads to further degradation. This dihydrodiol intermediate can be acted upon by dehydrogenase enzymes to form 2,3-dihydroxy-DDT. researchgate.netasm.orgmuni.cz Subsequent meta-cleavage of the aromatic ring can then lead to the formation of less complex and less toxic compounds, ultimately resulting in compounds like 4-chlorobenzoic acid. researchgate.nettandfonline.comasm.orgresearchgate.net The conversion of the highly lipophilic and persistent DDT molecule into these more water-soluble and biodegradable intermediates is a fundamental aspect of its natural attenuation in aerobic environments. nih.goveeer.org

However, the rate of natural attenuation through this pathway can be slow and is influenced by various environmental factors such as the presence of suitable microbial populations, oxygen availability, and the presence of other organic matter. nih.govtandfonline.com

Application in Bioremediation Strategies

The understanding of the this compound pathway has opened avenues for the development of targeted bioremediation strategies to clean up DDT-contaminated sites. These strategies primarily involve bioaugmentation and biostimulation. nih.govnih.govajol.info

Bioaugmentation involves the introduction of specific microorganisms with known DDT-degrading capabilities into a contaminated environment. nih.govajol.info Research has identified several bacterial strains capable of initiating the aerobic degradation of DDT via the formation of this compound. asm.orgnii.ac.jpresearchgate.netsemanticscholar.org For example, bacteria such as Pseudomonas sp. and Alcaligenes eutrophus A5 have demonstrated the ability to carry out this transformation. asm.orgresearchgate.net By introducing these or other similarly effective microbes into contaminated soil or water, the rate of DDT degradation can be significantly enhanced. nih.govtandfonline.com The success of bioaugmentation relies on the ability of the introduced microorganisms to survive and thrive in the new environment and to effectively compete with the indigenous microbial populations. nih.gov

Biostimulation , on the other hand, focuses on stimulating the growth and activity of the native microbial populations that are already capable of degrading DDT. nih.govajol.info This can be achieved by modifying environmental conditions to favor the aerobic degradation pathway. Key factors that can be manipulated include:

Nutrient Addition: Providing essential nutrients can enhance microbial growth and enzymatic activity. nih.govnih.gov

Oxygenation: Since the formation of this compound is an aerobic process, ensuring adequate oxygen supply through methods like soil tilling or air sparging can promote this degradation pathway. researchgate.netdergipark.org.tr

Co-substrate Addition: The presence of other carbon sources, such as biphenyl (B1667301), has been shown to induce the production of the necessary dioxygenase enzymes in some bacteria, thereby promoting the co-metabolism of DDT. researchgate.nete3s-conferences.org

The table below summarizes some of the microorganisms and the key enzymes involved in the initial steps of aerobic DDT degradation leading to and from this compound.

Microorganism/EnzymeRole in Degradation PathwayReference
Alcaligenes eutrophus A5 Oxidizes DDT to 2,3-dihydrodiol-DDT. asm.orgnii.ac.jp
Pseudomonas sp. Degrades DDT via the formation of 2,3-dihydroxy-DDT. researchgate.net
Rhodococcus sp. and Bacillus sp. Possess DDT-2,3-dioxygenase for meta ring cleavage. semanticscholar.org
DDT 2,3-dioxygenase Catalyzes the initial oxidation of the DDT aromatic ring. researchgate.netresearchgate.net
cis-2,3-dihydrodiol DDT dehydrogenase Converts cis-2,3-dihydrodiol DDT to 2,3-dihydroxy DDT. researchgate.net

Influence on the Overall Fate of DDT Residues in Ecosystems

The aerobic degradation pathway involving this compound plays a crucial role in determining the long-term fate and impact of DDT residues in ecosystems. researchgate.nettandfonline.comdergipark.org.treeer.org DDT and its primary anaerobic metabolites, DDE and DDD, are highly persistent, lipophilic, and prone to bioaccumulation and biomagnification in food chains. cdc.govwikipedia.org

The conversion of DDT to this compound initiates a process that can lead to the complete mineralization of the contaminant, breaking it down into less harmful substances like carbon dioxide, water, and chloride ions. researchgate.net This pathway represents a true detoxification process, as it breaks the stable aromatic ring structure of the DDT molecule. asm.orgsemanticscholar.org

In contrast, the anaerobic degradation of DDT primarily leads to the formation of DDE and DDD. researchgate.nettandfonline.com While this is a form of transformation, DDE is often more persistent and resistant to further degradation than the parent DDT molecule. researchgate.netresearchgate.net Therefore, the presence of aerobic conditions that favor the formation of this compound can significantly alter the composition and toxicity of DDT residues in the environment.

The following table outlines the different degradation pathways and their end products, illustrating the significance of the this compound route.

Degradation PathwayKey IntermediateCommon End ProductsEnvironmental Significance
Aerobic This compound 4-chlorobenzoic acid, CO₂, H₂O, Cl⁻Detoxification and potential for complete mineralization. researchgate.nettandfonline.comasm.orgresearchgate.net
Anaerobic DDE, DDDDDE, DDD, DDMUFormation of persistent and often more toxic metabolites. researchgate.nettandfonline.comresearchgate.net

Future Research Directions in Ddt 2,3 Dihydrodiol Biotransformation

Elucidation of Remaining Unidentified Intermediates

The proposed aerobic catabolic pathway for DDT in certain bacteria involves the initial oxidation of the aromatic ring by a dioxygenase enzyme to form a transient 2,3-dihydrodiol-DDT intermediate. nih.gov This is followed by dehydrogenation to 2,3-dihydroxy-DDT, which then undergoes meta-cleavage of the ring, eventually leading to metabolites like 4-chlorobenzoic acid. nih.govepa.gov A significant challenge in this area is the instability of these early intermediates. nih.gov

The dihydrodiol compound, for instance, is known to be unstable and can easily dehydrate, particularly under acidic conditions, into hydroxylated DDT metabolites. nih.gov This instability makes their isolation and characterization difficult, often leaving gaps in the definitive confirmation of the metabolic sequence. Future research must employ advanced analytical techniques to capture and identify these transient molecules. Methods such as high-resolution mass spectrometry coupled with sophisticated chromatographic techniques could provide the necessary sensitivity and specificity. Furthermore, stable isotope probing, where compounds enriched with stable isotopes are used, can help trace the transformation of DDT through these ephemeral stages, providing conclusive evidence of the pathway and helping to identify any other short-lived, yet-to-be-discovered intermediates. nih.gov

Discovery of Novel Microbial Strains and Enzymatic Systems

The foundation of effective bioremediation lies in the microorganisms that drive the degradation process. While several DDT-degrading microbes have been identified, the search for novel strains with superior efficacy, broader environmental tolerance, and different enzymatic machinery is a critical research frontier. asm.orgmdpi.com Recent studies have successfully isolated new bacteria from contaminated sites that show significant promise.

For example, Arthrobacter globiformis DC-1, a novel strain isolated from long-term DDT-contaminated soil, can utilize DDT as a sole carbon and energy source, degrading approximately 84.2% of it within one day under optimal conditions. vertasefli.co.uk Similarly, new strains of Pseudomonas aeruginosa isolated from industrial waste have demonstrated the ability to degrade up to 80% of high concentrations of DDT within 36 hours. mdpi.com The white-rot fungus Phanerochaete chrysosporium has also been noted for its ability to degrade DDT. nih.gov These discoveries highlight the vast, untapped microbial diversity that could be harnessed for bioremediation.

Future research should focus on isolating microbes from historically contaminated and extreme environments, as they may possess unique enzymatic systems. The enzymes themselves, particularly dioxygenases that initiate the attack on the DDT molecule, are of great interest. epa.govscirp.org Characterizing these enzymes can reveal novel catalytic mechanisms and substrate specificities, paving the way for their use in engineered systems. asm.org

Interactive Table: Degradation of DDT by Novel Microbial Strains

Microbial Strain % DDT Degraded Time Concentration Source
Pseudomonas aeruginosa strain 1A ~80% 36 hours 50 mg/mL mdpi.com
Pseudomonas aeruginosa strain 4D ~80% 36 hours 50 mg/mL mdpi.com
Arthrobacter globiformis DC-1 ~84.2% 1 day 10 mg/L vertasefli.co.uk
Bacillus sp. BHD-4 51% 7 days Not Specified cdc.gov

Genetic Engineering for Enhanced Degradation Efficacy

Once potent microbial strains and their key degradative enzymes are identified, genetic engineering offers a powerful toolkit to enhance their efficacy. nih.gov The goal is to develop microorganisms with faster degradation rates, greater resilience to toxic concentrations of DDT and its metabolites, and broader applicability across different environmental conditions. asm.orgmdpi.com

One successful approach has been the construction of engineered strains, such as Pseudomonas aeruginosa BS 827, which was developed to have an enhanced capability for DDT degradation. nih.gov Another strategy involves parasexual hybridization, which has been used in the soil fungus Fusarium solani. By combining two complementary parent strains, researchers developed recombinant hybrids with improved dehalogenase activity and a superior ability to degrade DDT. mdpi.com

The advent of precise gene-editing tools like CRISPR-Cas presents new opportunities to rationally design and modify microbial genomes. tandfonline.com Future research could focus on:

Overexpression of key enzymes: Increasing the production of rate-limiting enzymes, such as biphenyl-2,3-dioxygenase, which is involved in the formation of the dihydrodiol-DDT intermediate. epa.govscirp.org

Expanding substrate range: Modifying enzymes to not only degrade the parent DDT molecule but also its persistent metabolites like DDE and DDD.

Improving stress tolerance: Engineering strains to withstand the harsh conditions often found in contaminated soils, such as the presence of other pollutants or non-optimal pH levels.

Pathway engineering: Assembling entire degradation pathways from different organisms into a single, robust microbial chassis to ensure complete mineralization of DDT. tandfonline.com

Development of In Situ Monitoring Tools for Biotransformation Processes

A major hurdle in applying bioremediation in the field is the difficulty in monitoring the process in real-time. To confirm that degradation is occurring via the desired biotransformation pathway and to make necessary adjustments, tools are needed to monitor the disappearance of DDT and the appearance of its metabolites, including transient ones like DDT-2,3-dihydrodiol, directly within the soil or groundwater (in situ). mdpi.com

Current approaches often rely on collecting samples for laboratory analysis, which is slow and may not capture the dynamic nature of microbial activity. mdpi.com The future lies in developing robust in situ monitoring technologies. Molecular tools offer significant potential by targeting the genes and their expression levels (mRNA) associated with specific degradation steps. asm.org Techniques like quantitative PCR (qPCR) can track the abundance of known catabolic genes, while metagenomics and metatranscriptomics can provide a broader view of the microbial community's metabolic potential and activity at a contaminated site. asm.org

Another promising avenue is the development of biosensors. scirp.orgcdc.gov These devices combine a biological recognition element (like an enzyme or antibody) with a signal transducer to provide a real-time measurement of a target chemical. nih.gov Future research should aim to create biosensors specifically for key intermediates like this compound or its subsequent products. Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, are also promising recognition elements for developing stable and robust biosensors for environmental monitoring. tandfonline.com The development of such tools would allow for effective process control during in situ bioremediation, ensuring that the microbial populations are active and that degradation is proceeding efficiently.

Q & A

Q. What enzymatic pathways are involved in the microbial synthesis of DDT-2,3-dihydrodiol, and how can these be experimentally validated?

this compound is synthesized via dioxygenase enzymes, analogous to the biphenyl-2,3-dioxygenase (BphA) in the microbial degradation of polychlorinated biphenyls (PCBs) . To validate this pathway:

  • Method : Use gene knockout studies to silence putative dioxygenase genes in microbial strains, followed by HPLC or GC-MS to confirm the absence of dihydrodiol intermediates.
  • Data Interpretation : Compare metabolite profiles of wild-type and mutant strains. A lack of this compound in mutants confirms enzymatic involvement .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Chromatography : High-performance liquid chromatography (HPLC) with UV-Vis detection is optimal for separating dihydrodiols from complex matrices.

  • Mass Spectrometry : Couple HPLC with tandem MS (LC-MS/MS) for enhanced specificity, using isotopic labeling (e.g., deuterated standards) to correct for matrix effects .

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  • Validation : Include recovery experiments at varying concentrations (e.g., 0.1–100 ppm) to assess method accuracy .

Q. How does the stereochemistry of this compound influence its role in biodegradation pathways?

Stereochemical configuration (e.g., 1S,2S vs. 1R,2R) affects enzyme-substrate interactions.

  • Method : Synthesize enantiomers via asymmetric catalysis and test their turnover rates with dehydrogenases (e.g., BphB).
  • Data Analysis : Use chiral chromatography or circular dichroism to confirm stereochemistry and correlate with enzymatic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation efficiencies of this compound across microbial strains?

Discrepancies often arise from unaccounted variables:

  • Experimental Design : Standardize growth conditions (e.g., pH, temperature, nutrient availability) and quantify enzyme expression levels (via proteomics or qPCR).
  • Data Normalization : Express degradation rates relative to cell density (OD₆₀₀) or protein content.
  • Contradiction Analysis : Apply multivariate regression to identify dominant factors (e.g., oxygen availability, co-substrates) influencing efficiency .

Q. What strategies optimize the stability of this compound in long-term biodegradation assays?

  • Storage : Store samples at -80°C in amber vials to prevent photodegradation and oxidation.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to buffer solutions.
  • Monitoring : Use time-course LC-MS to track decomposition products and adjust protocols accordingly .

Q. How do co-contaminants influence the metabolic flux of this compound in microbial consortia?

  • Experimental Approach : Use isotopic tracer studies (e.g., ¹³C-labeled DDT) combined with metabolomics to map carbon flow in presence/absence of co-contaminants (e.g., PCBs).
  • Data Interpretation : Flux balance analysis (FBA) can model competitive substrate inhibition or synergistic effects .

Methodological Challenges and Solutions

Q. What are the limitations of current toxicity data for this compound, and how can these gaps be addressed?

  • Gaps : Existing safety data sheets lack ecotoxicological parameters (e.g., LC₅₀, NOAEL) .
  • Solutions : Conduct acute/chronic toxicity assays using model organisms (e.g., Daphnia magna, Danio rerio) under OECD guidelines.
  • Reporting : Publish full dose-response curves and raw data to enable meta-analyses .

Q. How can researchers design experiments to distinguish between abiotic and biotic degradation of this compound?

  • Control Setup : Include sterile samples (autoclaved or filtered) alongside live microbial cultures.
  • Analytical Differentiation : Track signature metabolites (e.g., hydroxylated vs. dechlorinated products) unique to enzymatic pathways.
  • Advanced Tools : Use stable isotope probing (SIP) to confirm microbial assimilation of ¹³C-DDT .

Data Presentation and Reproducibility

Q. What tools are recommended for visualizing and interpreting complex kinetic data from this compound degradation studies?

  • Software : Use GraphPad Prism or R for nonlinear regression (e.g., Michaelis-Menten kinetics).
  • Visualization : Generate heatmaps or Sankey diagrams to illustrate metabolic pathways and rate-limiting steps .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Protocol Standardization : Document reaction conditions (e.g., solvent purity, catalyst loadings) in public repositories like Protocols.io .
  • Collaborative Validation : Share samples with independent labs for cross-validation via round-robin testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.